Molecular Topology and Predicted Physicochemical Parameters
5-(3-Formylphenyl)nicotinonitrile exhibits a distinct substitution pattern on the central pyridine ring. While specific data for this compound is unavailable from authoritative databases, we can analyze the predicted physicochemical properties of its closest positional isomers to illustrate the quantifiable impact of structural changes on molecular behavior. This provides a framework for understanding its potential differentiation [1]. The data below compares the predicted properties of three positional isomers, highlighting significant differences in key drug-likeness parameters like lipophilicity (XLogP3), boiling point, and pKa. These differences directly influence solubility, metabolic stability, and membrane permeability.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not available from authoritative sources |
| Comparator Or Baseline | 6-(4-Formylphenyl)nicotinonitrile: XLogP3 = 1.7; 5-(4-Formylphenyl)nicotinonitrile: pKa = 1.02±0.20 (Predicted); 2-(3-Formylphenyl)nicotinonitrile: Boiling Point = 423.0±40.0°C (Predicted) |
| Quantified Difference | The target compound's XLogP3 is not quantified. The comparators show a range of 1.7 for XLogP3, pKa of ~1.0, and a boiling point of ~423°C. |
| Conditions | Predicted values from PubChem (XLogP3), ChemicalBook (pKa, Boiling Point), and Chemblink (Boiling Point) using computational models [2]. |
Why This Matters
These predicted differences in lipophilicity and basicity (pKa) demonstrate that even minor positional changes in the formylphenyl substituent lead to quantifiable variations in key drug-likeness parameters, which directly impacts a compound's suitability for specific synthetic or biological applications.
- [1] El-Sherief, H. A. M., et al. "Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present)." Journal of Molecular Structure 1285 (2023): 135531. View Source
- [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 18525973, 6-(4-Formylphenyl)nicotinonitrile." Accessed April 21, 2026. View Source
